molecular formula C21H14O2 B13015482 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde CAS No. 210096-14-3

3-(Anthracen-9-yl)-2-hydroxybenzaldehyde

Cat. No.: B13015482
CAS No.: 210096-14-3
M. Wt: 298.3 g/mol
InChI Key: LZEPMGRLZDHXCI-UHFFFAOYSA-N
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Description

3-(Anthracen-9-yl)-2-hydroxybenzaldehyde is an organic compound that features an anthracene moiety attached to a hydroxybenzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde typically involves the condensation of 9-anthraldehyde with 2-hydroxybenzaldehyde under basic conditions. One common method includes the use of sodium hydroxide in ethanol as a solvent, where the reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Anthracen-9-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(Anthracen-9-yl)-2-hydroxybenzoic acid.

    Reduction: 3-(Anthracen-9-yl)-2-hydroxybenzyl alcohol.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

3-(Anthracen-9-yl)-2-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde largely depends on its interaction with other molecules. In fluorescence applications, the compound absorbs light and then re-emits it, a process that involves the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting photons in the process. The specific molecular targets and pathways involved can vary depending on the application, such as binding to specific proteins or interacting with cellular components in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison

3-(Anthracen-9-yl)-2-hydroxybenzaldehyde is unique due to the presence of both an anthracene moiety and a hydroxybenzaldehyde structure, which imparts distinct photophysical properties. Compared to other anthracene derivatives, it offers a combination of fluorescence and reactivity due to the aldehyde and hydroxy groups, making it versatile for various applications .

Properties

CAS No.

210096-14-3

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

3-anthracen-9-yl-2-hydroxybenzaldehyde

InChI

InChI=1S/C21H14O2/c22-13-16-8-5-11-19(21(16)23)20-17-9-3-1-6-14(17)12-15-7-2-4-10-18(15)20/h1-13,23H

InChI Key

LZEPMGRLZDHXCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4O)C=O

Origin of Product

United States

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